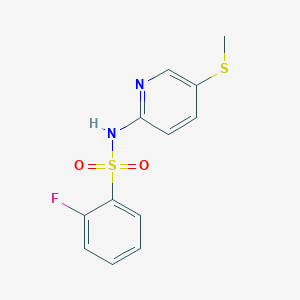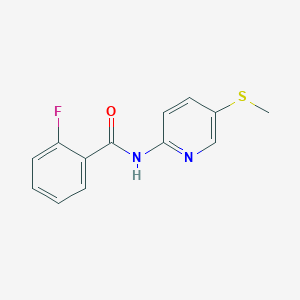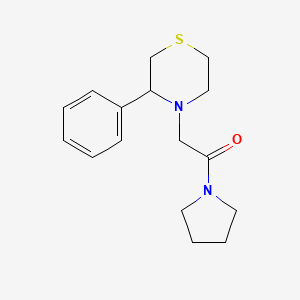![molecular formula C16H20N4O B7594321 [2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B7594321.png)
[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone, also known as DMPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. DMPP is a pyrazole-based compound that has shown promising results in various studies, making it an attractive candidate for further research.
Mecanismo De Acción
The mechanism of action of [2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. [2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone has been shown to activate the GPR18 receptor, which is involved in the regulation of immune function and inflammation. [2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that [2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone can modulate the activity of various enzymes and receptors, including the GPR18 receptor and acetylcholinesterase. In vivo studies have shown that [2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone has anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain-relieving drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using [2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone in lab experiments is its relatively simple synthesis method, which allows for large-scale production. [2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone has also been shown to have a wide range of potential applications in various fields, making it an attractive candidate for further research. One of the limitations of using [2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone in lab experiments is its potential toxicity, as high doses of [2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone have been shown to be toxic to cells in vitro.
Direcciones Futuras
There are numerous future directions for research on [2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone, including its potential use in the development of new pain-relieving drugs, its potential use in the treatment of cancer, and its potential use in the modulation of various signaling pathways in cells. Further studies are needed to fully understand the mechanism of action of [2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone and its potential applications in various fields.
Métodos De Síntesis
The synthesis of [2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone involves the reaction of 3-(dimethylamino)phenylacetonitrile with 1H-pyrazole-5-carboxylic acid in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure [2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone. This synthesis method is relatively simple and can be scaled up for large-scale production.
Aplicaciones Científicas De Investigación
[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone has been the subject of numerous scientific studies due to its potential applications in various fields. In the field of medicine, [2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain-relieving drugs. [2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
In the field of biochemistry, [2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone has been studied for its ability to modulate the activity of various enzymes and receptors. [2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone has been shown to activate the G protein-coupled receptor GPR18, which is involved in the regulation of immune function and inflammation. [2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Propiedades
IUPAC Name |
[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-19(2)13-6-3-5-12(11-13)15-7-4-10-20(15)16(21)14-8-9-17-18-14/h3,5-6,8-9,11,15H,4,7,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFQTNVAVPMULO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C2CCCN2C(=O)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide](/img/structure/B7594259.png)
![Ethyl 5-[(1-methyl-2-oxopyrrolidin-3-yl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B7594271.png)



![N-[2-[(2-methylpropan-2-yl)oxy]phenyl]pyrrolidine-1-carboxamide](/img/structure/B7594293.png)


![N-[1-(1-phenyltetrazol-5-yl)ethyl]-3H-benzimidazole-5-carboxamide](/img/structure/B7594313.png)
![2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide](/img/structure/B7594316.png)
![Cyclohex-3-en-1-yl-[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]methanone](/img/structure/B7594318.png)